molecular formula C15H22N2O B5460917 2-(4-methylphenyl)-N-(1-methyl-4-piperidinyl)acetamide

2-(4-methylphenyl)-N-(1-methyl-4-piperidinyl)acetamide

Cat. No. B5460917
M. Wt: 246.35 g/mol
InChI Key: YWQBYLMBCRESQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methylphenyl)-N-(1-methyl-4-piperidinyl)acetamide, also known as MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPAA is a member of the acetamide family and is synthesized through a series of chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-N-(1-methyl-4-piperidinyl)acetamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. In particular, 2-(4-methylphenyl)-N-(1-methyl-4-piperidinyl)acetamide has been shown to inhibit the activity of the enzyme monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
2-(4-methylphenyl)-N-(1-methyl-4-piperidinyl)acetamide has been shown to have a variety of biochemical and physiological effects in the body. In particular, it has been shown to increase the levels of dopamine and serotonin in the brain, which are important neurotransmitters involved in mood regulation and other physiological processes.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-methylphenyl)-N-(1-methyl-4-piperidinyl)acetamide in lab experiments is its relatively simple synthesis method. Additionally, 2-(4-methylphenyl)-N-(1-methyl-4-piperidinyl)acetamide has a high degree of purity and can be easily characterized using various analytical techniques. However, one limitation of 2-(4-methylphenyl)-N-(1-methyl-4-piperidinyl)acetamide is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving 2-(4-methylphenyl)-N-(1-methyl-4-piperidinyl)acetamide. One potential area of research is the development of new drugs based on the structure of 2-(4-methylphenyl)-N-(1-methyl-4-piperidinyl)acetamide for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-methylphenyl)-N-(1-methyl-4-piperidinyl)acetamide and its potential applications in neuroscience and other fields.

Synthesis Methods

The synthesis of 2-(4-methylphenyl)-N-(1-methyl-4-piperidinyl)acetamide involves a multi-step process that starts with the reaction of p-toluidine with acetic anhydride to form N-acetyl-p-toluidine. This intermediate compound is then reacted with 1-methyl-4-piperidone to form the final product, 2-(4-methylphenyl)-N-(1-methyl-4-piperidinyl)acetamide.

Scientific Research Applications

2-(4-methylphenyl)-N-(1-methyl-4-piperidinyl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, 2-(4-methylphenyl)-N-(1-methyl-4-piperidinyl)acetamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders.

properties

IUPAC Name

2-(4-methylphenyl)-N-(1-methylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-12-3-5-13(6-4-12)11-15(18)16-14-7-9-17(2)10-8-14/h3-6,14H,7-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQBYLMBCRESQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198794
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.